3-(azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one
Overview
Description
3-(Azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one is a chemical compound characterized by its unique structure, which includes an azetidine ring and a benzo[d][1,2,3]triazin-4(3H)-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one typically involves multiple steps, starting with the construction of the azetidine ring followed by the introduction of the benzo[d][1,2,3]triazin-4(3H)-one moiety. Common synthetic routes include:
Aza-Michael Addition: This method involves the addition of NH-heterocycles to methyl 2-(azetidin- or oxetan-3-ylidene)acetates.
Strain-Driven Character: The reactivity of azetidines is driven by ring strain, which can be exploited under appropriate reaction conditions.
Industrial Production Methods: Industrial production of this compound often focuses on optimizing yield and minimizing environmental impact. Green chemistry approaches, such as the use of less toxic reagents and solvents, are employed to achieve this goal.
Chemical Reactions Analysis
Types of Reactions: 3-(Azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
3-(Azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
3-(Azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
Azetidines: Related compounds with a four-membered ring structure.
Benzo[d][1,2,3]triazin-4(3H)-one derivatives: Other derivatives with similar triazine rings.
These compounds share some similarities in their chemical properties but differ in their specific applications and reactivity profiles.
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Properties
IUPAC Name |
3-(azetidin-3-yl)-1,2,3-benzotriazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c15-10-8-3-1-2-4-9(8)12-13-14(10)7-5-11-6-7/h1-4,7,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYIHJMYGVZCKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=O)C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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